molecular formula C18H13FN4O3S B2846715 Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate CAS No. 852375-10-1

Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2846715
CAS No.: 852375-10-1
M. Wt: 384.39
InChI Key: IMRKMKYZFYGVNV-UHFFFAOYSA-N
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Description

Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function of these targets and leading to changes in cellular processes.

Biochemical Pathways

These could include pathways involved in inflammation, oxidative stress, viral replication, and cancer cell proliferation .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability and efficacy.

Result of Action

These could include inhibition of enzyme activity, alteration of receptor signaling, induction of oxidative stress, and inhibition of cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting with the construction of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent introduction of the fluorophenyl group and the furan moiety requires careful control of reaction conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: Biologically, Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its antitumor activity has been demonstrated in various in vitro and in vivo studies.

Medicine: In medicine, this compound is being investigated for its therapeutic potential in treating various diseases, including cancer. Its ability to inhibit key signaling pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its unique properties make it valuable for the development of new products with improved efficacy and safety profiles.

Comparison with Similar Compounds

  • Fezolinetant: Another triazolopyridazine derivative with potential therapeutic applications.

  • AZD5153: A related compound known for its antitumor activity and pharmacokinetic profile.

Uniqueness: Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate stands out due to its unique combination of structural features and biological activities

Properties

IUPAC Name

methyl 5-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c1-25-18(24)14-6-5-13(26-14)10-27-16-8-7-15-20-21-17(23(15)22-16)11-3-2-4-12(19)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRKMKYZFYGVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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